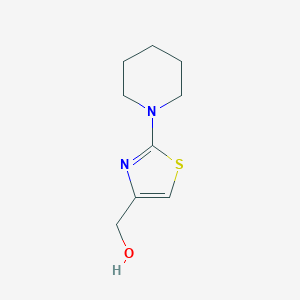

2-Piperidinothiazol-4-ylmethanol

Description

Historical and Current Research Significance of Thiazole (B1198619) and Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry

The thiazole and piperidine rings are fundamental building blocks in the design and synthesis of therapeutic agents, each contributing unique structural and physicochemical properties that are highly valued in drug development. nih.govencyclopedia.pub

The thiazole scaffold, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a component of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. kuey.netnih.gov Its presence is noted in essential biomolecules like vitamin B1 (thiamine) and in a variety of clinically approved drugs. eurekaselect.com The thiazole nucleus is prized for its ability to engage in various biological interactions and for its metabolic stability. nih.govfabad.org.tr Its derivatives have been extensively investigated and have yielded compounds with anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov The aromatic nature of the thiazole ring allows it to participate in π-π stacking and other non-covalent interactions within biological targets, making it a versatile component in rational drug design. nih.govwikipedia.org

The piperidine scaffold, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs found in pharmaceuticals and natural alkaloids. encyclopedia.pubijnrd.org It is present in over 70 FDA-approved drugs, a testament to its importance in medicinal chemistry. enamine.net The piperidine ring can serve as a flexible linker or a rigid scaffold, and its basic nitrogen atom can be crucial for receptor binding and for improving the pharmacokinetic properties of a molecule, such as solubility and membrane permeability. researchgate.net Piperidine derivatives are central to numerous drug classes, including analgesics (e.g., Fentanyl), antipsychotics (e.g., Haloperidol, Risperidone), and agents for Alzheimer's disease (e.g., Donepezil). encyclopedia.pubwikipedia.org The conformational flexibility of the piperidine ring allows it to adopt various shapes, such as the "chair" and "boat" conformations, enabling optimal interaction with diverse biological targets. ijnrd.org

The enduring significance of both scaffolds is evident from the continuous stream of research dedicated to synthesizing new derivatives and exploring their therapeutic potential across a wide range of diseases. mdpi.comresearchgate.net

Table 1: Examples of Marketed Drugs Containing Thiazole or Piperidine Scaffolds

| Drug Name | Scaffold | Therapeutic Class |

| Dasatinib | Thiazole | Anticancer nih.govnih.gov |

| Ritonavir | Thiazole | Antiretroviral nih.goveurekaselect.com |

| Nizatidine | Thiazole | Antiulcer nih.govresearchgate.net |

| Meloxicam | Thiazole | Anti-inflammatory wikipedia.org |

| Methylphenidate | Piperidine | CNS Stimulant wikipedia.org |

| Donepezil | Piperidine | Alzheimer's Disease encyclopedia.pub |

| Haloperidol | Piperidine | Antipsychotic wikipedia.org |

| Loperamide | Piperidine | Antidiarrheal wikipedia.org |

Rationale for Investigating 2-Piperidinothiazol-4-ylmethanol Derivatives in Advanced Research Programs

The rationale for synthesizing and evaluating derivatives of this compound stems from the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activities. ontosight.ai The investigation of this specific structural framework is driven by several key considerations:

Synergistic Bioactivity: The combination of the thiazole and piperidine moieties into a single molecule offers the potential for synergistic or additive effects. ontosight.ai Given that thiazoles are known for a wide range of activities including anticancer and antimicrobial effects, and piperidines are crucial for CNS activity and receptor modulation, hybrid molecules could target multiple pathways or exhibit unique pharmacological profiles. nih.govencyclopedia.pubontosight.ai

Access to Novel Chemical Space: The linkage of a piperidine ring at the 2-position and a methanol (B129727) group at the 4-position of the thiazole core creates a distinct three-dimensional structure. This specific arrangement provides a scaffold that can be further functionalized, allowing researchers to explore novel chemical space and develop structure-activity relationships (SAR). The hydroxyl group of the methanol substituent, in particular, offers a handle for further chemical modification or can act as a hydrogen bond donor, interacting with biological targets.

Targeting Specific Protein Families: The combination of a hydrogen-bond acceptor/donor system (thiazole and methanol) with a basic, conformationally flexible unit (piperidine) makes these compounds attractive for screening against protein families known to interact with such features, such as kinases and G-protein coupled receptors (GPCRs). ontosight.ai The thiazole ring has been identified as a scaffold with a high potential for interacting with various protein kinases. ontosight.ai

Overview of Contemporary Research Trajectories for Related Heterocyclic Systems

Current research in heterocyclic chemistry is heavily focused on the development of novel molecular entities for targeted therapies and personalized medicine. Several key trends are relevant to the study of systems like this compound:

Development of Kinase Inhibitors: A significant portion of modern anticancer research is directed toward the discovery of small-molecule kinase inhibitors. Heterocyclic scaffolds, including thiazoles, are central to this effort. nih.govnih.gov Research focuses on designing molecules that can selectively target specific kinases in signaling pathways that are dysregulated in cancer cells, thereby offering more effective and less toxic treatments. nih.gov

Neurodegenerative Disease Research: There is a major push to develop new treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease. Piperidine-containing compounds are at the forefront of this research, particularly in the design of acetylcholinesterase (AChE) inhibitors and dopamine (B1211576) receptor modulators. encyclopedia.pub The combination of piperidine with other heterocyclic systems is a strategy to improve blood-brain barrier penetration and target multiple aspects of neurodegeneration.

Combating Antimicrobial Resistance: The rise of drug-resistant bacteria and fungi has created an urgent need for new antimicrobial agents. Thiazole derivatives have long been explored for their antibacterial and antifungal properties. nih.govnih.gov Contemporary research involves creating hybrid molecules that may overcome existing resistance mechanisms or possess novel modes of action.

Application of Computational Chemistry: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly used to predict the biological activities of new compounds and to rationalize their interactions with molecular targets. clinmedkaz.org These computational tools allow for the pre-screening of virtual libraries of compounds, like derivatives of this compound, to prioritize the synthesis of the most promising candidates for biological evaluation. clinmedkaz.org

The investigation of this compound and its derivatives is well-aligned with these modern research trajectories, positioning it as a scaffold of interest for discovering new lead compounds in various therapeutic areas.

Structure

2D Structure

Properties

Molecular Formula |

C9H14N2OS |

|---|---|

Molecular Weight |

198.29 g/mol |

IUPAC Name |

(2-piperidin-1-yl-1,3-thiazol-4-yl)methanol |

InChI |

InChI=1S/C9H14N2OS/c12-6-8-7-13-9(10-8)11-4-2-1-3-5-11/h7,12H,1-6H2 |

InChI Key |

NWHDUIMMNWGUFB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC(=CS2)CO |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 2 Piperidinothiazol 4 Ylmethanol and Its Analogues

Retrosynthetic Strategies and Precursor Synthesis for the 2-Piperidinothiazol-4-ylmethanol Core

A logical retrosynthetic analysis of the this compound core primarily involves the disconnection of the thiazole (B1198619) ring. The most common and historically significant approach for constructing 2-aminothiazole (B372263) derivatives is the Hantzsch thiazole synthesis. cutm.ac.inorganic-chemistry.org This strategy disconnects the thiazole ring into two key synthons: a thiourea (B124793) derivative and an α-halocarbonyl compound.

For the target molecule, this translates to:

Disconnection 1 (C-N and C-S bonds): The thiazole ring is broken down via the Hantzsch synthesis logic. This leads to two primary precursors:

Piperidine-1-carbothioamide (Piperidinylthiourea): This precursor provides the piperidine (B6355638) moiety and the nitrogen and sulfur atoms for the thiazole ring. It can be synthesized from piperidine through various methods, such as reaction with thiophosgene (B130339) or isothiocyanates.

A three-carbon α-halocarbonyl synthon: This component forms the backbone of the thiazole ring and provides the foundation for the 4-methanol group. A suitable precursor is 1,3-dichloroacetone (B141476) or ethyl 3-chloro-2-oxopropanoate. The carbonyl or ester function serves as a handle that is later reduced to the required methanol (B129727) group.

Conventional and Optimized Synthetic Routes to this compound

The conventional forward synthesis relies on the Hantzsch reaction. cutm.ac.innih.gov The process typically involves the condensation of an α-haloketone with a thiourea derivative. youtube.comyoutube.com In the synthesis of the target molecule, piperidine-1-carbothioamide is reacted with a 3-carbon α-halocarbonyl compound, such as 1,3-dichloroacetone. The initial cyclization yields an intermediate, ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate, which is then subjected to reduction to afford the final this compound.

Conventional Route Steps:

Thiourea Formation: Synthesis of piperidine-1-carbothioamide from piperidine.

Hantzsch Cyclization: Reaction of piperidine-1-carbothioamide with an α-halocarbonyl (e.g., ethyl bromopyruvate) in a suitable solvent, often ethanol (B145695), under reflux conditions. nih.gov This step forms the core thiazole ring with a carboxylate group at the 4-position.

Reduction: The ester group at the 4-position is reduced to a primary alcohol using a reducing agent like lithium aluminium hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent (e.g., THF, methanol).

Optimizations of this conventional route often focus on improving yields and reducing reaction times by modifying reaction parameters such as temperature, solvent, and reactant ratios. nih.gov For instance, using microwave irradiation can significantly shorten the duration of the Hantzsch cyclization step compared to traditional heating methods. nih.gov

Development of Novel and Green Chemistry Approaches for this compound Synthesis

In recent years, significant efforts have been directed towards developing more sustainable and environmentally friendly methods for thiazole synthesis, aligning with the principles of green chemistry. bohrium.comnih.govresearchgate.netbepls.com These approaches focus on minimizing waste, avoiding hazardous solvents, and using catalytic rather than stoichiometric reagents.

The Hantzsch synthesis, while robust, often requires harsh conditions. Modern adaptations employ various catalysts to facilitate the reaction under milder conditions, improve yields, and enhance selectivity. researchgate.net The use of a catalyst can obviate the need for pre-synthesized α-haloketones, allowing for one-pot reactions from more benign starting materials. rsc.org

For the synthesis of 2-aminothiazole cores, several catalytic systems have been developed:

Solid Acid Catalysts: Reusable catalysts like silica-supported tungstosilisic acid have been used for one-pot, three-component synthesis of Hantzsch thiazole derivatives, offering good to excellent yields. nih.govbepls.com

Iodine Catalysis: Molecular iodine can serve as a catalyst for the reaction between acetyl compounds and thiourea under solvent-free conditions, providing a green alternative to traditional methods. researchgate.net

Advanced Catalytic Systems: A novel approach utilizes trichloroisocyanuric acid (TCCA) as a green halogen source in conjunction with a magnetically recoverable nanocatalyst for the one-pot synthesis of 2-aminothiazoles. rsc.org This method avoids toxic reagents like elemental iodine and simplifies catalyst separation. rsc.org

| Catalyst System | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|

| Silica-supported Tungstosilisic Acid (SiW.SiO₂) | Reusable, efficient for one-pot synthesis | Conventional heating or ultrasonic irradiation | nih.govbepls.com |

| Iodine (I₂) | Solvent-free conditions, green method | Solvent-free, heating | researchgate.net |

| TCCA and Magnetic Nanocatalyst | Replaces toxic halogens, easy catalyst recovery | Ethanol, 80°C | rsc.org |

| Copper Catalysis | High selectivity from vinyl azides | Mild reaction conditions | organic-chemistry.org |

The choice of solvent is a critical aspect of green chemistry. Traditional syntheses often use volatile organic compounds (VOCs), which pose environmental and health risks. Research has focused on replacing these with greener alternatives. researchgate.net

Water: As a non-toxic and non-flammable solvent, water is an ideal green medium for some thiazole syntheses, particularly for reactions involving dithiocarbamates. bohrium.com

Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): These have emerged as effective and recyclable media for chemical reactions. bohrium.commdpi.com For example, a deep eutectic solvent made of choline (B1196258) chloride and glycerol (B35011) has been successfully used for the Hantzsch reaction, avoiding volatile organic solvents and allowing for reuse of the medium. researchgate.net

Solvent-Free and Microwave-Assisted Synthesis: Eliminating the solvent entirely is a primary goal of green chemistry. Microwave-assisted, solvent-free Hantzsch condensations can be completed in seconds, offering a rapid and eco-friendly route to 2-aminothiazoles. organic-chemistry.org Ultrasound irradiation is another energy-efficient technique that can promote these reactions. nih.govbepls.com

| Solvent/Condition | Description | Advantages | Reference |

|---|---|---|---|

| Water | Universal green solvent | Non-toxic, non-flammable, abundant | bohrium.com |

| Ionic Liquids (e.g., [BMIM]BF₄) | Salts that are liquid at low temperatures | Low volatility, recyclable, can enhance reaction rates | mdpi.com |

| Deep Eutectic Solvents (e.g., ChCl/Glycerol) | Mixture of hydrogen bond donors and acceptors | Biodegradable, low cost, recyclable | researchgate.net |

| Solvent-Free (Microwave/Ultrasound) | Reaction performed without a solvent medium | Reduced waste, high efficiency, rapid reaction times | organic-chemistry.orgbepls.com |

Stereoselective Synthesis Methodologies for Chiral this compound Derivatives

The introduction of chirality into the this compound structure can be achieved by using enantiomerically pure starting materials or by employing stereoselective reactions. While specific literature on the stereoselective synthesis of this exact molecule is limited, general principles can be applied.

Chiral Precursors: One approach is to start with a chiral building block. This could be a pre-functionalized, enantiopure piperidine derivative or a chiral α-halocarbonyl synthon derived from a chiral pool source like an amino acid.

Asymmetric Catalysis: An alternative is to create the stereocenter during the synthesis using a chiral catalyst. For instance, the reduction of an intermediate ketone at the 4-position (prior to its conversion to methanol) could be performed asymmetrically using a chiral reducing agent or catalyst.

Diastereoselective Reductive Coupling: Methods for the stereoselective synthesis of related chiral aminohydroxythiols have been developed, such as the SmI₂-mediated reductive coupling between N-sulfinylimines and aldehydes, which yields products with high enantiomeric and diastereomeric purity. elsevierpure.com Such strategies could potentially be adapted to construct chiral derivatives of the target molecule.

Functionalization and Derivatization Strategies of the Piperidine and Methanol Moieties

Further structural diversity can be introduced by modifying the piperidine ring or the methanol group after the core structure has been assembled.

Piperidine Moiety Functionalization: The piperidine ring is a common scaffold in medicinal chemistry and numerous methods exist for its functionalization. researchgate.net

N-Functionalization: The nitrogen atom of the piperidine ring can be readily functionalized. For example, if the starting piperidine is protected with a group like Boc (tert-butyloxycarbonyl), it can be deprotected and subsequently acylated, alkylated, or subjected to reductive amination to introduce a wide variety of substituents.

C-H Functionalization: Direct functionalization of the C-H bonds of the piperidine ring is a powerful modern strategy. nih.gov Rhodium-catalyzed C-H insertion reactions can introduce substituents at specific positions (C2, C3, or C4), with the site-selectivity controlled by the choice of catalyst and the nitrogen protecting group. nih.govresearchgate.net This allows for late-stage diversification of the piperidine scaffold.

Methanol Moiety Derivatization: The primary alcohol of the 4-methanol group is a versatile functional handle that can be easily derivatized. nih.gov

Esterification and Etherification: The hydroxyl group can be converted into esters or ethers. Esterification is commonly achieved by reaction with acyl chlorides or carboxylic anhydrides. libretexts.org

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using various oxidizing agents. nih.gov This creates new opportunities for further modification, such as imine formation from the aldehyde or amide bond formation from the carboxylic acid.

Halogenation: The hydroxyl group can be replaced with a halogen (e.g., using thionyl chloride) to create a reactive site for nucleophilic substitution.

Modification of the Piperidine Ring for Scaffold Diversification

Diversification of the this compound scaffold is crucial for exploring structure-activity relationships and developing analogues with tailored properties. The piperidine ring offers a prime site for such modifications, primarily through N-alkylation and N-acylation reactions. These transformations allow for the introduction of a wide array of functional groups, thereby altering the compound's physicochemical properties.

N-Alkylation: The secondary amine of the piperidine ring is readily alkylated using various alkyl halides in the presence of a base. nih.gov This reaction provides a straightforward method to introduce different alkyl or substituted alkyl chains. For instance, reaction with benzyl (B1604629) bromide in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable solvent such as N,N-dimethylformamide (DMF) would yield the N-benzyl derivative. The choice of the alkylating agent can be varied to introduce functionalities such as esters, nitriles, or other heterocyclic moieties.

N-Acylation: The piperidine nitrogen can also be acylated using acid chlorides or acid anhydrides to form amides. This modification can introduce a variety of substituents and can be used to attach reporter groups or linkers for conjugation. For example, treatment with acetyl chloride in the presence of a base like triethylamine (B128534) (TEA) would yield the N-acetyl derivative.

A summary of representative N-functionalization reactions of the piperidine ring is presented in Table 1.

Table 1: Representative N-Functionalization of the Piperidine Ring

| Entry | Reagent | Base | Product |

|---|---|---|---|

| 1 | Benzyl bromide | DIPEA | N-Benzyl-2-(thiazol-4-ylmethanol)piperidine |

| 2 | Acetyl chloride | TEA | N-Acetyl-2-(thiazol-4-ylmethanol)piperidine |

Chemical Transformations of the Methanol Group for Conjugation and Probe Development

The primary alcohol of the methanol group at the 4-position of the thiazole ring is another key site for chemical modification, particularly for the development of bioconjugates and fluorescent probes. iaea.org Esterification and etherification are the most common transformations employed for this purpose.

Esterification: The hydroxyl group can be converted to an ester by reaction with a carboxylic acid or its activated derivative. The Mitsunobu reaction is a particularly versatile method for this transformation as it proceeds under mild conditions and with inversion of configuration if a chiral center were present. iaea.orgresearchgate.netchemicalbook.comnih.govorientjchem.org This reaction utilizes a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid. This allows for the attachment of various payloads, including fluorescent dyes or drug molecules.

Etherification: The formation of an ether linkage provides a stable connection for attaching probes or other functionalities. This can be achieved, for example, by deprotonating the alcohol with a strong base like sodium hydride (NaH) to form the alkoxide, which is then reacted with an alkyl halide.

Table 2 provides examples of chemical transformations of the methanol group.

Table 2: Chemical Transformations of the Methanol Group

| Entry | Reagent | Reaction Type | Product Application |

|---|---|---|---|

| 1 | Fluorescein isothiocyanate (FITC)-acid, PPh₃, DIAD | Mitsunobu Esterification | Fluorescent Probe |

| 2 | Biotin-acid, PPh₃, DIAD | Mitsunobu Esterification | Bioconjugation |

| 3 | Dansyl chloride, TEA | Sulfonylation | Fluorescent Probe |

Optimization of Reaction Conditions and Yield Enhancement in Research Synthesis

The efficiency of synthesizing this compound and its analogues is highly dependent on the optimization of reaction conditions. Key areas of focus include the Hantzsch thiazole synthesis and subsequent functionalization steps.

For the Hantzsch thiazole synthesis, several factors can be tuned to improve the yield and purity of the product. researchgate.netwikipedia.org These include the choice of solvent, reaction temperature, and the presence of a catalyst. While the reaction can proceed without a catalyst, the use of a mild acid or base can sometimes accelerate the reaction and improve yields. Solvent selection is also critical, with polar solvents like ethanol or DMF often being employed. Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields in some cases. nih.gov

In the modification of the piperidine ring and the methanol group, the optimization of base, solvent, and temperature is crucial to maximize yields and minimize side reactions. For instance, in N-alkylation, the choice of a hindered base can prevent undesired side reactions. Similarly, in the Mitsunobu reaction, precise control of the stoichiometry of the reagents and the reaction temperature is essential to avoid the formation of byproducts.

A systematic approach to optimization, often involving screening of different reaction parameters, is typically employed in research settings to establish the most efficient synthetic protocols for novel analogues of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Piperidinothiazol 4 Ylmethanol and Its Research Derivatives

High-Resolution Mass Spectrometry for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise structural confirmation of 2-Piperidinothiazol-4-ylmethanol and its derivatives. This technique provides the high-resolution mass of the molecule, allowing for the determination of its elemental composition with a high degree of accuracy. This precise mass measurement is crucial for confirming the chemical formula and, by extension, the successful synthesis of the target compound.

In a typical workflow, the compound is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer. The exact mass obtained is then compared to the theoretical mass calculated for the proposed structure of this compound. A close correlation between the experimental and theoretical masses provides strong evidence for the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique used for determining the structure of organic molecules in solution. cymitquimica.comnanoqam.ca It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships, making it essential for the characterization of this compound. cymitquimica.com

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural analysis of this compound.

¹H NMR: This experiment provides information about the number of different types of protons in the molecule, their chemical environments (indicated by chemical shift), and their proximity to other protons (indicated by spin-spin coupling). For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring, the thiazole (B1198619) ring, and the methanol (B129727) group. The integration of these signals reveals the relative number of protons of each type.

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is indicative of the carbon's hybridization and its electronic environment.

A representative, though hypothetical, dataset for the ¹H and ¹³C NMR of this compound is presented below for illustrative purposes. Actual experimental values may vary based on the solvent and other experimental conditions.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| 7.15 (s, 1H) | Thiazole-H |

| 4.60 (d, 2H) | -CH₂OH |

| 3.50 (t, 4H) | Piperidine-H (adjacent to N) |

| 1.65 (m, 6H) | Piperidine-H |

| --- | --- |

| --- | --- |

| --- | --- |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Complex Structures

For more complex derivatives of this compound or to resolve any ambiguities from 1D spectra, a suite of two-dimensional (2D) NMR experiments is employed. wikipedia.orgepfl.ch These techniques provide correlations between different nuclei, offering a more complete picture of the molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgsdsu.edu In the context of this compound, COSY would show correlations between adjacent protons within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached. wikipedia.orgsdsu.edu It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. wikipedia.orgsdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. epfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close to each other in space, regardless of whether they are connected by bonds. wikipedia.org NOESY is crucial for determining the stereochemistry and conformation of the molecule.

The combination of these 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides a detailed three-dimensional picture of the molecule. researchgate.net

X-Ray Crystallography for Solid-State Structure Determination of Crystalline Analogues

When a crystalline derivative of this compound can be obtained, X-ray crystallography provides the most definitive structural information. This technique involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is used to calculate the precise three-dimensional arrangement of atoms in the crystal lattice.

The data obtained from X-ray crystallography, such as bond lengths, bond angles, and torsion angles, provide an unambiguous confirmation of the molecule's connectivity and stereochemistry in the solid state. mdpi.com This information is invaluable for validating the structures determined by other spectroscopic methods and for understanding intermolecular interactions in the crystalline form.

Advanced Chromatographic Techniques for Separation and Purity in Research

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the assessment of its purity. semanticscholar.orguomustansiriyah.edu.iq

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. asianjpr.com The development of a robust HPLC method is critical for ensuring the purity of this compound used in research.

A typical HPLC method development process involves the optimization of several parameters:

Column Selection: A reversed-phase column, such as a C18 column, is often a good starting point for the separation of moderately polar compounds like this compound. nih.gov

Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used. nih.gov The ratio of these solvents is adjusted to achieve optimal separation.

Flow Rate: The flow rate of the mobile phase affects the retention time and resolution of the peaks. scielo.br

Detection Wavelength: A UV detector is typically used, and the detection wavelength is chosen to maximize the absorbance of the analyte. nih.gov

Once developed, the HPLC method is validated to ensure its accuracy, precision, linearity, and sensitivity. scielo.brresearchgate.net This validated method can then be used for routine quality control to confirm the purity of each batch of this compound.

A hypothetical HPLC method for the analysis of this compound is outlined below:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Gas Chromatography (GC) Applications for Volatile Derivatives

The application of Gas Chromatography (GC) is a standard method for the analysis of volatile organic compounds. For a molecule like this compound, which possesses a hydroxyl group and a secondary amine within the piperidine ring, derivatization would likely be a necessary step to increase its volatility and thermal stability for GC analysis. Common derivatization techniques, such as silylation or acylation, would target these active hydrogens.

Derivatization Reagents and Conditions: Information on which silylating or acylating agents are effective for this molecule and the optimal reaction conditions (temperature, time, solvent) is not available.

GC Column Selection: The type of capillary column (e.g., non-polar, mid-polar, or polar) that provides the best separation for derivatized this compound is not documented.

Instrumental Parameters: Specifics such as injector temperature, oven temperature programming, carrier gas flow rates, and detector settings (e.g., FID or MS) have not been published.

Retention Data: There is no reported retention time or retention index data that would aid in the identification of this compound in complex mixtures.

Without such foundational data, a meaningful discussion on the GC applications for volatile derivatives of this compound cannot be constructed.

Computational and Theoretical Investigations of 2 Piperidinothiazol 4 Ylmethanol

Quantum Chemical Calculations (DFT) for Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT is used to optimize molecular geometry, calculate electronic structure, and predict chemical reactivity. ijcce.ac.irjksus.org

Electronic Structure and Reactivity: DFT calculations allow for the determination of key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. ijcce.ac.ir Other global reactivity descriptors, such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω), can also be calculated to provide a detailed picture of the molecule's reactivity. mdpi.com For instance, in studies of other heterocyclic compounds, DFT methods like B3LYP with a 6-311++G(d,p) basis set have been successfully used to calculate these parameters. ijcce.ac.irresearchgate.net The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the electron density distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. ijcce.ac.ir

Conformation: The conformational landscape of 2-Piperidinothiazol-4-ylmethanol is influenced by the rotational freedom around the single bonds connecting the piperidine (B6355638) ring, the thiazole (B1198619) ring, and the methanol (B129727) group. DFT calculations can determine the relative energies of different conformers to identify the most stable (lowest energy) three-dimensional structure. For related structures like 2-substituted piperazines, conformational analysis has shown a preference for specific axial or equatorial orientations of substituents, which can be stabilized by intramolecular interactions such as hydrogen bonds. researchgate.net Similar principles would govern the orientation of the piperidine ring and the methanol group in this compound.

| Descriptor | Typical Value Range (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.5 | Electron-donating ability |

| ELUMO | -1.5 to -2.5 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.0 to 5.5 | Chemical reactivity and stability |

| Chemical Hardness (η) | 2.0 to 2.75 | Resistance to change in electron configuration |

| Electronegativity (χ) | 3.75 to 5.0 | Power to attract electrons |

Note: The values in this table are illustrative, based on published DFT studies of various thiazole derivatives, and serve as an estimation for this compound.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of a molecule over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent. rsc.org

Conformational Landscape: An MD simulation would reveal the accessible conformations of this compound by simulating its movements at a given temperature. This allows for the mapping of the potential energy surface and the identification of stable and metastable conformational states. The flexibility of the piperidine ring (which can adopt chair, boat, and twist-boat conformations) and the rotation around the C-C and C-N single bonds would be the primary focus. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common analyses used to assess the stability of the molecule's trajectory and the flexibility of specific atoms or regions, respectively. rsc.org Studies on similar heterocyclic systems have shown that average RMSD and RMSF values between 0.5 Å and 2.5 Å can indicate the stability of a ligand within a complex. rsc.org

Solvent Effects: The surrounding solvent can have a significant impact on the conformational preferences and properties of a solute. MD simulations explicitly model solvent molecules (like water), allowing for the study of hydrogen bonding and other intermolecular interactions. For this compound, the nitrogen and sulfur atoms in the thiazole ring, the nitrogen in the piperidine ring, and the hydroxyl group of the methanol moiety are all potential sites for hydrogen bonding with protic solvents. These interactions can stabilize certain conformations over others. For example, simulations of other nitrogen-containing heterocycles in water have shown that the formation of a stable hydration shell can influence the molecule's electronic properties and geometry.

| Analysis | Parameter | Typical Findings |

|---|---|---|

| Conformational Stability | RMSD | Stable trajectories often show RMSD values below 3.0 Å. |

| Atomic Flexibility | RMSF | Higher RMSF values in terminal groups indicate greater flexibility. |

| Solvent Interaction | Radial Distribution Function (g(r)) | Peaks indicate the distance and coordination number of solvent molecules around specific atoms. |

| Hydrogen Bonding | H-bond count | Quantifies the number of hydrogen bonds formed between the solute and solvent over time. |

Note: The findings presented are generalized from MD studies on various small organic molecules and serve to illustrate the potential outcomes for a simulation of this compound.

Molecular Docking Studies with Biological Targets for Mechanistic Insights

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This provides insights into the binding mode, affinity, and the specific interactions that stabilize the complex. While there are no specific docking studies published for this compound, studies on analogous thiazole and piperazine (B1678402) derivatives are common. nih.govnih.gov

Potential Biological Targets and Mechanistic Insights: Thiazole-containing compounds have been investigated as inhibitors for a wide range of biological targets, including enzymes like cyclooxygenases (COX), nih.gov DNA gyrase, nih.gov and various kinases. nih.gov Docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs against COX-2, for example, have been used to successfully rationalize their anti-inflammatory activity. nih.gov For this compound, a docking study would involve placing the molecule into the active site of a target protein. The resulting binding pose would be scored based on an energy function that estimates the binding affinity (e.g., in kcal/mol). Analysis of the docked pose could reveal key interactions, such as:

Hydrogen bonds: between the hydroxyl group or ring nitrogens and polar residues in the protein.

Hydrophobic interactions: involving the piperidine and thiazole rings and nonpolar residues.

Pi-stacking: if the thiazole ring interacts with aromatic residues like phenylalanine or tyrosine.

These insights are crucial for understanding the potential mechanism of action at a molecular level and for guiding the design of more potent analogues. nih.gov

| Analogue Type | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide | COX-2 | -8.0 to -10.0 | Arg120, Tyr385, Ser530 |

| Thiazolidinone-Combretastatin Hybrid | Tubulin | -7.5 to -9.5 | Cys241, Leu255, Asn349 |

| Thiazolyl-Triazole Schiff Base | DNA Gyrase (gyrA) | -6.5 to -8.5 | Asp73, Gly77, Arg76 |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | CDK2 | -7.0 to -9.0 | Leu83, Lys33, Asp86 |

Note: This table compiles representative data from docking studies on different thiazole-containing scaffolds to illustrate the method's application. The scores and residues are examples from the cited literature. nih.govnih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. ijpsr.com A QSAR model can be used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are important for activity.

QSAR Modeling Approach: To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with measured biological activity (e.g., IC₅₀ values) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be:

Physicochemical: LogP (hydrophobicity), Molar Refractivity (MR).

Topological: Describing atomic connectivity and molecular shape.

Electronic: Dipole moment, HOMO/LUMO energies. nih.gov

Steric: Describing the three-dimensional bulk of the molecule.

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical equation that correlates a subset of these descriptors with the observed activity. For example, a 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors successfully used descriptors like Centered Broto-Moreau autocorrelation (AATSC4c) and Ghose-Crippen-Viswanadhan octanol-water partition coefficient (LogP) to build a predictive model. laccei.org Similarly, a study on aryl alkanol piperazine derivatives identified HOMO energy and dipole moment as key descriptors for their activity. nih.gov

The resulting QSAR equation provides mechanistic predictions by highlighting the properties that are either beneficial or detrimental to biological activity, guiding the rational design of new analogues.

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| R² (Coefficient of Determination) | 0.76 | 76% of the variance in activity is explained by the model. |

| Q² or R²cv (Cross-validated R²) | 0.63 | Indicates good internal predictive ability. |

| R²pred (External Validation R²) | 0.78 | Indicates good predictive ability for an external test set. |

| Example Equation: pIC₅₀ = 0.5(LogP) - 0.2(ELUMO) + 1.5*(J) + 2.1 |

Note: The equation and statistical values are illustrative, based on a published QSAR study on thiazole derivatives as PIN1 inhibitors, to demonstrate the components of a QSAR model.

Cheminformatics and Ligand-Based Virtual Screening Approaches for Scaffold Analysis

When the 3D structure of a biological target is unknown, ligand-based methods become essential. youtube.com Cheminformatics and ligand-based virtual screening use the information from a set of known active compounds to identify new potential hits from large chemical databases.

Scaffold Analysis and Pharmacophore Modeling: The 2-piperidinothiazole core of the title compound can be considered a molecular scaffold. Cheminformatics tools can be used to analyze databases of known active molecules to see if this scaffold is prevalent and what types of functional groups are typically attached to it.

A key ligand-based technique is pharmacophore modeling. A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings (AR)

Hydrophobic centers (HY)

Positive/Negative Ionizable centers

For the this compound scaffold, a pharmacophore model could be generated based on its structure or on a set of known active analogues. This model would define the spatial arrangement of features like the HBD of the methanol, the HBA of the thiazole nitrogen, and the hydrophobic nature of the piperidine ring.

Virtual Screening: Once a pharmacophore model is built, it can be used as a 3D query to screen large compound libraries (like ZINC or ChEMBL) to find other molecules that match the pharmacophore features. nih.gov This process can rapidly identify a diverse set of new compounds that are likely to be active, which can then be prioritized for experimental testing. This approach is highly efficient for lead discovery and scaffold hopping—finding new core structures with similar activity profiles. youtube.com

| Feature Type | Potential Originating Group | Role in Binding |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Hydroxyl (-OH) group | Forms hydrogen bonds with acceptor groups on the target. |

| Hydrogen Bond Acceptor (HBA) | Thiazole Nitrogen, Piperidine Nitrogen | Forms hydrogen bonds with donor groups on the target. |

| Hydrophobic (HY) | Piperidine ring, Thiazole ring | Engages in van der Waals and hydrophobic interactions. |

| Aromatic Ring (AR) | Thiazole ring | Can participate in π-π stacking or hydrophobic interactions. |

Mechanistic Biological Studies and Target Interactions of 2 Piperidinothiazol 4 Ylmethanol Analogues Pre Clinical and in Vitro Focus

Enzyme Inhibition and Activation Assays: Kinetic and Mechanistic Characterization

The primary enzymatic target identified for analogues of 2-piperidinothiazol-4-ylmethanol is casein kinase 1 epsilon (CK1ε) . One notable analogue, PF-670462 , has been extensively studied for its inhibitory activity against this enzyme.

Kinetic studies have demonstrated that PF-670462 is a potent and selective inhibitor of CK1ε. These assays are fundamental in determining the inhibitor's affinity for the enzyme and its mode of action. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters derived from these studies. For PF-670462, the reported IC50 value against CK1ε is approximately 7.7 nM.

Mechanistic characterization through enzyme kinetics has revealed that PF-670462 acts as an ATP-competitive inhibitor . This means that the compound binds to the ATP-binding pocket of the enzyme, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade. This competitive inhibition is a common mechanism for kinase inhibitors and provides a clear rationale for its biological activity.

Table 1: Kinetic Data for PF-670462 against CK1ε

| Parameter | Value | Target Enzyme |

| IC50 | ~7.7 nM | CK1ε |

| Ki | Not specified in search results | CK1ε |

| Mechanism | ATP-competitive | CK1ε |

Receptor Binding Studies and Ligand-Target Interaction Profiling

While the primary focus of research has been on enzymatic inhibition, broader ligand-target interaction profiling has been conducted to assess the selectivity of this compound analogues. These studies are essential to understand the potential for off-target effects and to build a comprehensive picture of the compound's biological interactions.

For instance, the selectivity of PF-670462 was evaluated against a panel of other kinases. This profiling revealed a significant degree of selectivity for CK1ε over other related kinases, which is a desirable characteristic for a therapeutic candidate as it minimizes the likelihood of unintended biological consequences. The precise details of the receptor binding assays and the full scope of the interaction profiles are often part of proprietary drug discovery efforts, but the available literature consistently points to the high selectivity of these compounds for their primary target.

Cellular Pathway Modulation and Signal Transduction Investigations in Model Systems

The inhibition of CK1ε by this compound analogues has profound effects on cellular pathways, most notably the circadian rhythm . CK1ε is a core component of the molecular clock that governs daily physiological and behavioral cycles in mammals.

In various model systems, including cell lines and animal models, treatment with compounds like PF-670462 has been shown to cause a lengthening of the circadian period . This effect is a direct consequence of the inhibition of CK1ε, which is responsible for the phosphorylation and subsequent degradation of the PER proteins, key negative regulators of the circadian clock. By inhibiting CK1ε, these compounds stabilize PER proteins, slowing down the molecular clock and extending its period.

Signal transduction investigations have further elucidated this mechanism. The core circadian feedback loop involves the transcriptional activators CLOCK and BMAL1, which drive the expression of the Per and Cry genes. The resulting PER and CRY proteins then translocate to the nucleus to inhibit their own transcription. The phosphorylation of PER by CK1ε is a critical step that marks it for degradation, allowing the cycle to restart. By blocking this phosphorylation, this compound analogues effectively put a brake on this part of the cycle.

Protein-Ligand Interaction Analysis Techniques

While specific data from techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound analogues are not extensively detailed in publicly available literature, the use of such methods is standard practice in drug discovery for characterizing protein-ligand interactions.

These techniques would be employed to:

Confirm direct binding: SPR can provide real-time data on the association and dissociation of the ligand with its target protein, confirming a direct interaction.

Determine binding affinity and kinetics: Both SPR and ITC can be used to quantitatively measure the binding affinity (KD), as well as the kinetic parameters of the interaction (kon and koff).

Elucidate thermodynamic parameters: ITC is particularly useful for determining the thermodynamic driving forces of the binding event, such as changes in enthalpy (ΔH) and entropy (ΔS).

This information is critical for understanding the molecular basis of the inhibitor's potency and for guiding further medicinal chemistry efforts to optimize the compound's properties.

Genetic and Proteomic Screening Methodologies for Target Identification in Research

The identification of CK1ε as the primary target of this class of compounds has been supported by genetic and proteomic approaches.

Genetic screening methodologies, such as using knockout or knockdown models, can be employed to validate the target. For example, cells or animals with reduced or eliminated CK1ε expression would be expected to show a diminished response to the compound, confirming that the compound's effects are mediated through this specific enzyme.

Proteomic screening can be used to identify the targets of a compound in an unbiased manner. Techniques such as chemical proteomics, where the compound is used as a "bait" to pull down its binding partners from a cell lysate, can be a powerful tool for target identification and for uncovering potential off-target interactions. While the initial discovery of the link to CK1ε may have been through more traditional screening methods, these advanced techniques are invaluable for a deeper understanding of the compound's full interaction profile within the proteome.

Investigation of Molecular Mechanisms in Relevant Pre-clinical in vitro and in vivo Models

The molecular mechanisms of this compound analogues have been investigated in a variety of preclinical models, with a strong emphasis on understanding the mechanism of action rather than therapeutic outcomes.

In vitro models , such as cultured cell lines (e.g., U2OS cells), have been instrumental in dissecting the effects of these compounds on the molecular clock. These studies have allowed for detailed time-course analyses of protein phosphorylation, localization, and degradation, providing a clear picture of how CK1ε inhibition leads to period lengthening.

In vivo models , primarily in rodents, have been used to confirm that the molecular mechanisms observed in vitro translate to a physiological setting. For example, administration of PF-670462 to mice has been shown to lengthen the period of their locomotor activity rhythms, consistent with the compound's known mechanism of action on the circadian clock. These studies often involve monitoring the expression of clock genes and proteins in specific tissues, such as the suprachiasmatic nucleus (the master circadian pacemaker in the brain), to confirm that the compound is engaging its target and modulating the relevant pathways in a living organism.

Table 2: Summary of Mechanistic Studies

| Study Type | Model Systems | Key Findings |

| Enzyme Inhibition | Purified CK1ε | Potent, ATP-competitive inhibition of CK1ε. |

| Cellular Pathway Modulation | Cell lines (e.g., U2OS) | Lengthening of the circadian period via stabilization of PER proteins. |

| In Vivo Mechanistic Studies | Rodents | Lengthening of locomotor activity rhythms. |

Structure Activity Relationship Sar Studies and Rational Design Approaches Utilizing the 2 Piperidinothiazol 4 Ylmethanol Scaffold

Design Principles for Modulating Biological Activity through Systematic Structural Modifications

The rational design of analogs based on the 2-piperidinothiazol-4-ylmethanol scaffold involves a systematic approach to modify its three main components: the piperidine (B6355638) ring, the thiazole (B1198619) ring, and the methanol-derived side chain. The goal is to enhance potency, selectivity, and pharmacokinetic properties.

Key design principles include:

Piperidine Ring Modification: Alterations to the piperidine ring, such as N-acylation or substitution, can impact metabolic stability and binding affinity. For instance, while N-acyl piperidine was found to be more metabolically stable, it sometimes resulted in poor binding affinity. nih.gov

Thiazole Ring Bioisosteres: Replacing the thiazole ring with other five- or six-membered heterocycles is a common strategy to improve metabolic stability and explore new chemical space. nih.govnih.gov

Side Chain Variation: Modifications to the methanol-derived side chain, including changes to its length, rigidity, and the introduction of different functional groups, can significantly influence interactions with the target protein.

A primary objective in modifying this scaffold is often to address metabolic liabilities. For example, replacing an aromatic system with a more electron-deficient ring system can increase resistance to cytochrome P450-mediated oxidation. nih.gov The introduction of nitrogen atoms into an aromatic system is a well-established strategy to decrease the potential for oxidative metabolism. nih.gov

Impact of Substituent Effects on Target Binding Affinity and Selectivity (Mechanistic Level)

The introduction of various substituents to the this compound scaffold has a profound impact on its interaction with biological targets at a mechanistic level. These effects are primarily driven by changes in electronic properties, steric hindrance, and the potential for new intermolecular interactions.

Electronic Effects: Electron-withdrawing or electron-donating groups on the thiazole or an associated aromatic ring can alter the electron density of the scaffold, influencing its ability to form hydrogen bonds or engage in π-π stacking interactions with the target protein. For example, replacing a phenyl ring with a more electron-deficient pyridyl group can increase metabolic stability by reducing susceptibility to oxidative metabolism. nih.gov

Steric Effects: The size and shape of substituents can dictate the orientation of the molecule within the binding pocket. Bulky substituents may either enhance binding by filling a hydrophobic pocket or decrease affinity due to steric clashes.

Hydrogen Bonding: The introduction of functional groups capable of acting as hydrogen bond donors or acceptors can lead to new, favorable interactions with amino acid residues in the target's active site, thereby increasing binding affinity.

A study on pyrazol-4-yl-pyridine derivatives highlighted that strategic modifications to the scaffold led to compounds with high affinity for the muscarinic acetylcholine (B1216132) receptor M4. nih.gov This underscores the importance of substituent placement in achieving target selectivity.

Bioisosteric Replacements and Their Influence on Molecular Interactions

Bioisosteric replacement is a cornerstone of rational drug design, involving the substitution of one atom or group with another that has similar physical or chemical properties, with the goal of improving the compound's biological profile. openaccessjournals.comsci-hub.se In the context of the this compound scaffold, this strategy is frequently employed.

Ring Equivalents: The thiazole ring itself can be considered a bioisostere of a phenyl ring. researchgate.net Further replacements of the thiazole with other heterocycles like oxazoles, pyrazoles, or triazoles can be explored to fine-tune electronic properties and metabolic stability. nih.govnih.gov For example, replacing a metabolically labile quinoline (B57606) ring and thiazole with more electron-deficient pyridine (B92270) and pyrazole (B372694) rings significantly lowered the clearance of a hit compound. nih.gov

Functional Group Isosteres: The hydroxyl group of the methanol (B129727) side chain can be replaced with other groups like a fluorine atom or an amine to alter hydrogen bonding capabilities and metabolic stability. cambridgemedchemconsulting.com Similarly, the piperidine ring can be replaced by other cyclic amines like morpholine (B109124) or piperazine (B1678402) to modulate solubility and potency. dundee.ac.uk

The success of a bioisosteric replacement is highly dependent on the specific biological target and the molecular context. openaccessjournals.com A seemingly minor change can lead to significant differences in binding affinity and functional activity.

| Original Fragment | Bioisosteric Replacement | Potential Impact |

| Phenyl | Pyridyl, Thienyl, Pyrazole | Improved metabolic stability, altered electronics |

| Thiazole | Oxazole, Triazole, Pyrazole | Modified metabolic stability, altered H-bonding |

| Hydroxyl (-OH) | Fluorine (-F), Amine (-NH2) | Altered H-bonding, improved metabolic stability |

| Piperidine | Morpholine, Piperazine | Modified solubility and potency |

| Carboxylic Acid | Tetrazole | Enhanced potency, altered permeability |

Scaffold Hopping and Lead Optimization Strategies Based on the Thiazole-Piperidine Core

Scaffold hopping is a powerful strategy in lead optimization that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve biological activity. nih.govchimia.ch This approach is particularly useful for escaping problematic intellectual property space, improving physicochemical properties, or overcoming metabolic liabilities. nih.gov

Starting from a hit compound containing the thiazole-piperidine core, medicinal chemists can employ several scaffold hopping tactics:

Ring System Replacement: As mentioned, the thiazole ring can be replaced by a variety of other five- or six-membered heterocycles. nih.govnih.gov This can lead to the discovery of novel chemotypes with improved properties. For instance, an imidazo[1,5-a]pyridine (B1214698) core was identified as a suitable replacement to increase structural diversity and enhance physicochemical properties of MEK inhibitors. nih.gov

Core Rearrangement: The connectivity of the piperidine and thiazole rings can be altered to explore different spatial arrangements of the key pharmacophoric features.

Fragment-Based Hopping: In a fragment-based approach, the thiazole-piperidine core might be identified as a key binding element. Scaffold hopping would then involve retaining the essential interaction points of this core while exploring entirely new central structures to link them.

Lead optimization efforts based on this scaffold often focus on a multi-parameter approach, simultaneously refining potency, selectivity, solubility, and metabolic stability. nih.govschrodinger.com

Conformational Restriction and Rigidity in Analogue Design for Enhanced Specificity

Introducing conformational rigidity into a flexible molecule like this compound can be a highly effective strategy for enhancing binding affinity and specificity. By locking the molecule into its bioactive conformation, the entropic penalty of binding is reduced, and interactions with off-target proteins can be minimized.

Methods to introduce conformational restriction include:

Ring Formation: Creating additional rings by linking different parts of the molecule can significantly reduce its flexibility. For example, fusing a ring to the piperidine or thiazole moiety.

Introduction of Double or Triple Bonds: Incorporating unsaturation, such as an alkene or alkyne, can restrict rotation around single bonds. A ten-fold increase in potency was observed by introducing unsaturation to a piperidine ring in a series of 4-Azaindole-2-piperidine compounds. dndi.org

Use of Bulky Groups: The strategic placement of bulky substituents can restrict the rotation of adjacent bonds, favoring a particular conformation.

By reducing the number of accessible conformations, the likelihood of binding to unintended targets is decreased, leading to a more specific pharmacological profile.

Applications of 2 Piperidinothiazol 4 Ylmethanol As a Chemical Scaffold or Research Probe

Development of Novel Chemical Probes for Biological Target Validation and Imaging Research

While no specific chemical probes based on 2-Piperidinothiazol-4-ylmethanol have been documented, its structure is amenable to modification for such purposes. Chemical probes are essential tools for understanding the function of biological targets. The piperidine (B6355638) and thiazole (B1198619) moieties could serve as recognition elements for specific protein binding pockets, while the methanol (B129727) group offers a convenient point for the attachment of reporter tags, such as fluorescent dyes or biotin, necessary for imaging and pull-down assays. The development of such probes would involve iterative chemical synthesis and biological testing to optimize potency and selectivity for a target of interest.

Utilization in Combinatorial Chemistry Libraries for Early-Stage Drug Discovery Research

Combinatorial chemistry is a powerful technique for generating large libraries of diverse compounds for high-throughput screening. The this compound core could be a valuable starting point for creating such a library. The piperidine nitrogen and the methanol hydroxyl group provide two distinct points for chemical diversification. By reacting these functional groups with a variety of building blocks (e.g., acyl chlorides, sulfonyl chlorides, isocyanates, carboxylic acids), a large and structurally diverse library of compounds could be synthesized. This library could then be screened against various biological targets to identify hit compounds for further drug development.

Role as a Precursor for Advanced Organic Synthesis and Heterocycle Construction

The functional groups present in this compound make it a potentially useful precursor for the synthesis of more complex heterocyclic systems. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution. The piperidine ring can undergo various transformations, including N-alkylation, N-arylation, and ring-opening reactions. The thiazole ring itself can be further functionalized. These transformations could lead to the synthesis of novel polycyclic and polyfunctional molecules with potential biological activities.

Application in Chemoenzymatic Transformations and Biocatalysis

Chemoenzymatic synthesis utilizes enzymes to perform stereoselective transformations that are often difficult to achieve with traditional chemical methods. The methanol group of this compound is a potential substrate for various oxidoreductases, which could be used to stereoselectively synthesize chiral derivatives. Similarly, lipases could be employed for the enantioselective acylation or deacylation of the hydroxyl group. Such biocatalytic methods would provide access to enantiomerically pure forms of the compound and its derivatives, which is crucial for studying their interactions with chiral biological targets.

Radioligand Synthesis for Receptor Characterization in Research (Not clinical imaging)

Radioligands are indispensable tools for studying the density, distribution, and pharmacology of receptors in tissues. The this compound scaffold could be adapted for the synthesis of radioligands. This would typically involve the introduction of a radionuclide, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecule. Alternatively, a derivative could be synthesized that allows for radioiodination (e.g., with ¹²⁵I) or labeling with a positron-emitting isotope (e.g., carbon-11 (B1219553) or fluorine-18) for in vitro autoradiography or receptor binding assays. The choice of labeling strategy would depend on the specific research application and the properties of the target receptor.

Future Research Directions and Unexplored Avenues for 2 Piperidinothiazol 4 Ylmethanol

Integration with Advanced High-Throughput Screening Technologies for Mechanistic Studies

The initial exploration of the biological activities of 2-Piperidinothiazol-4-ylmethanol would greatly benefit from its integration into advanced high-throughput screening (HTS) campaigns. HTS allows for the rapid assessment of a compound's effect on a vast array of biological targets, providing a crucial first step in identifying its mechanism of action. nih.govthermofisher.com

Modern HTS platforms offer a diverse range of assays, from biochemical assays that measure the inhibition of specific enzymes to cell-based assays that assess broader phenotypic changes. thermofisher.com For a novel compound like this compound, a tiered screening approach would be most effective.

Table 1: Hypothetical High-Throughput Screening Cascade for this compound

| Screening Tier | Assay Type | Potential Targets/Pathways | Objective |

| Primary Screen | Broad-panel biochemical and phenotypic screens | Kinases, GPCRs, ion channels, cellular viability, morphology changes | To identify initial "hit" activities across diverse biological space. |

| Secondary Screen | Target-specific deconvolution assays | Validation of primary hits, dose-response curves, initial SAR | To confirm and prioritize primary screening hits and understand the potency and efficacy. |

| Tertiary Screen | Mechanistic and pathway analysis | Upstream/downstream signaling, target engagement assays | To elucidate the specific molecular mechanism of action. |

The thiazole (B1198619) scaffold is a known "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities, including as inhibitors of enzymes like kinases. nih.govnih.gov Therefore, initial screens could focus on large panels of human kinases. Furthermore, given the prevalence of piperidine (B6355638) moieties in centrally active agents, phenotypic screens using neuronal cell lines could reveal unexpected neuroprotective or neuromodulatory activities.

Exploration of Novel Biological Targets and Undiscovered Pathways

The unique combination of the piperidine and thiazole rings in this compound suggests the potential for interaction with novel biological targets or for modulating pathways in ways not previously observed with simpler analogs. Thiazole-containing compounds have been successfully developed as inhibitors of various biological targets, including those involved in cancer and infectious diseases. nih.gov

A systematic exploration of its biological targets could be undertaken using a variety of modern techniques:

Affinity-Based Proteomics: This approach can identify the direct binding partners of this compound within the cellular proteome.

Chemoinformatic and Transcriptomic Profiling: Comparing the gene expression changes induced by the compound with databases of changes caused by known drugs can provide clues about its mechanism of action and potential targets.

Phenotypic Screening in Disease-Relevant Models: Testing the compound in a panel of cellular models representing different diseases (e.g., cancer cell lines, models of neurodegeneration, inflammatory models) can uncover novel therapeutic applications. academie-sciences.fr

Recent research has highlighted the potential of piperidine-thiazole derivatives as potent antifungal agents. nih.govnih.gov This suggests that a key area of investigation for this compound should be its activity against a broad spectrum of pathogenic fungi and oomycetes.

Development of Next-Generation Synthetic Methodologies for Complex Derivatives

To fully explore the structure-activity relationship (SAR) of this compound, the development of efficient and versatile synthetic methodologies for the creation of a diverse library of derivatives is paramount. The functionalization of both the piperidine and thiazole rings, as well as the methanol (B129727) group, offers numerous avenues for structural modification. nih.gov

Modern synthetic organic chemistry provides a powerful toolkit for this purpose, including:

Late-Stage Functionalization: Techniques that allow for the modification of the core scaffold in the final steps of the synthesis can rapidly generate a wide range of analogs.

Diversity-Oriented Synthesis: This strategy aims to create a library of structurally diverse and complex molecules from a common starting material.

Flow Chemistry: The use of continuous-flow reactors can enable the safe and efficient synthesis of derivatives, particularly for reactions that are difficult to scale up in traditional batch processes.

Recent advances in the synthesis of functionalized thiazoles and piperidines provide a roadmap for the derivatization of this compound. bepls.comacs.orgrsc.orgrsc.orgnih.gov

Table 2: Potential Synthetic Modifications of this compound

| Modification Site | Potential Functional Groups to Introduce | Synthetic Strategy | Rationale |

| Piperidine Nitrogen | Alkyl, aryl, acyl, sulfonyl groups | N-alkylation, N-arylation, acylation | To modulate solubility, lipophilicity, and potential interactions with off-targets. |

| Thiazole Ring | Halogens, alkyl, aryl, amino groups | Halogenation, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | To explore electronic effects and establish key SAR points for target engagement. |

| Methanol Group | Ethers, esters, carbamates | Williamson ether synthesis, esterification, carbamoylation | To investigate the role of the hydroxyl group and explore prodrug strategies. |

Deeper Computational Modeling and Predictive Analytics for Structure-Function Relationships

In parallel with synthetic efforts, the use of computational modeling and predictive analytics will be crucial for understanding the structure-function relationships of this compound and its derivatives. These in silico methods can guide the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. academie-sciences.frijpsdronline.comnih.gov

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the structural features of the derivatives with their biological activity, providing predictive models for the design of more potent compounds. ijpsdronline.com

Molecular Docking: If a biological target is identified, molecular docking can be used to predict the binding mode of the compounds and identify key interactions that can be optimized. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound-target complex, helping to understand the stability of the interaction and the role of conformational changes.

By integrating computational predictions with experimental results, a more efficient and focused drug discovery program can be established. rsc.org

Potential for Multivalent and Prodrug Research Strategies (Focus on chemical design and mechanism of release/activation)

The structure of this compound lends itself to the exploration of more advanced drug delivery and targeting strategies, such as the development of multivalent ligands and prodrugs.

Multivalent Ligands: By linking multiple molecules of this compound together, it may be possible to create multivalent ligands that exhibit enhanced avidity and selectivity for their biological target. This strategy is particularly effective for targets that form dimers or oligomers.

Prodrug Strategies: The methanol group of this compound is an ideal handle for the attachment of promoieties to create prodrugs with improved pharmacokinetic properties, such as increased solubility or enhanced permeability. nih.gov The design of the linker between the promoiety and the parent drug is critical to ensure efficient release of the active compound at the desired site of action. Common prodrug strategies involve the formation of esters, carbonates, or carbamates that can be cleaved by endogenous enzymes.

Table 3: Hypothetical Prodrug Strategies for this compound

| Prodrug Type | Promoiety | Linkage | Release Mechanism | Potential Advantage |

| Ester Prodrug | Pivaloyloxymethyl (POM) | Ester | Esterase-mediated hydrolysis | Enhanced cell permeability. |

| Phosphate Prodrug | Phosphate | Phosphate ester | Phosphatase-mediated hydrolysis | Increased aqueous solubility. |

| Amino Acid Prodrug | Valine, Leucine | Ester | Peptidase-mediated hydrolysis | Potential for active transport. |

The development of such strategies could significantly enhance the therapeutic potential of this compound by improving its drug-like properties and enabling targeted delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.